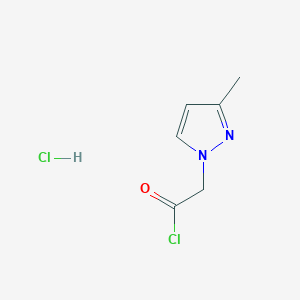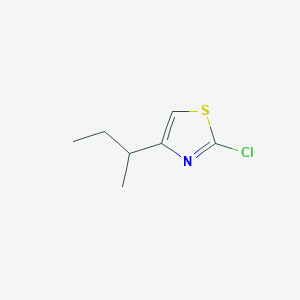
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Synthesis Analysis
Pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Molecular Structure Analysis
The pyrazole ring in the compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The structure of the compound can be determined using 1H NMR spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . They have been used in various applications such as a biological transformation agent, a biological active agent, a catalyst for hydrolysis reactions and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using techniques like FTIR and NMR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .科学的研究の応用
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is used in a variety of scientific research applications, such as chemical synthesis, biochemical studies, and drug discovery. It has been used in the synthesis of various organic compounds, such as pyridine derivatives, polymers, and other heterocyclic compounds. It is also used in the synthesis of various drug molecules and as a reagent in the synthesis of various peptides. Additionally, this compound has been used in the synthesis of various polymers, including polyesters and polyamides.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include enzymes, receptors, and proteins involved in various biological processes, contributing to their diverse pharmacological effects .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . For instance, some pyrazole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with protein function .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Result of Action
Based on the known effects of similar compounds, it may exert a range of biological activities, potentially including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
実験室実験の利点と制限
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride has several advantages for lab experiments. It is a versatile compound that can be used in a variety of laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that this compound is a hazardous compound and should be handled with care. Additionally, it is important to note that this compound has a limited shelf life and should be stored in a cool, dry place.
将来の方向性
The potential future directions for 2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride include further research into its biochemical and physiological effects, as well as its potential uses in drug discovery and chemical synthesis. Additionally, further research could be done on the synthesis of various polymers using this compound, as well as its potential use as a reagent in the synthesis of various peptides. Additionally, further research could be done on the potential use of this compound as an inhibitor of various enzymes. Finally, further research could be done on the potential use of this compound as a catalyst in the formation of various organic compounds.
合成法
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is synthesized from the reaction between 3-methyl-1H-pyrazole and acetic anhydride in the presence of hydrochloric acid. The reaction is carried out at a temperature of 70-80 °C for two hours. The resulting product is a white solid, which is then purified and dried.
特性
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-5-2-3-9(8-5)4-6(7)10;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTIJQXQVPLKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)



![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)



![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)
